Cas no 301171-02-8 (N-Phenyl-N-(1H-pyrazol-1-ylmethyl)aniline)

N-Phenyl-N-(1H-pyrazol-1-ylmethyl)aniline 化学的及び物理的性質
名前と識別子
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- N-Phenyl-N-(1H-pyrazol-1-ylmethyl)aniline
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- インチ: 1S/C16H15N3/c1-3-8-15(9-4-1)19(14-18-13-7-12-17-18)16-10-5-2-6-11-16/h1-13H,14H2
- InChIKey: KTFSTKQNDWVLRF-UHFFFAOYSA-N
- ほほえんだ: N1(CN(C2=CC=CC=C2)C2=CC=CC=C2)C=CC=N1
N-Phenyl-N-(1H-pyrazol-1-ylmethyl)aniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1259927-100mg |
N-Phenyl-N-(1H-pyrazol-1-ylmethyl)aniline |
301171-02-8 | 97% | 100mg |
$540 | 2024-06-05 | |
1PlusChem | 1P01FC6W-100mg |
N-Phenyl-N-(1H-pyrazol-1-ylmethyl)aniline |
301171-02-8 | 97% | 100mg |
$331.00 | 2024-05-06 | |
1PlusChem | 1P01FC6W-1g |
N-Phenyl-N-(1H-pyrazol-1-ylmethyl)aniline |
301171-02-8 | 97% | 1g |
$2303.00 | 2024-05-06 | |
A2B Chem LLC | AX94456-1g |
N-Phenyl-N-(1H-pyrazol-1-ylmethyl)aniline |
301171-02-8 | 97% | 1g |
$2100.00 | 2024-04-20 | |
A2B Chem LLC | AX94456-100mg |
N-Phenyl-N-(1H-pyrazol-1-ylmethyl)aniline |
301171-02-8 | 97% | 100mg |
$290.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1669592-100mg |
N-((1H-pyrazol-1-yl)methyl)-N-phenylaniline |
301171-02-8 | 98% | 100mg |
¥3748.00 | 2024-08-02 | |
eNovation Chemicals LLC | Y1259927-1g |
N-Phenyl-N-(1H-pyrazol-1-ylmethyl)aniline |
301171-02-8 | 97% | 1g |
$3655 | 2025-02-28 | |
eNovation Chemicals LLC | Y1259927-100mg |
N-Phenyl-N-(1H-pyrazol-1-ylmethyl)aniline |
301171-02-8 | 97% | 100mg |
$565 | 2025-02-28 | |
eNovation Chemicals LLC | Y1259927-1g |
N-Phenyl-N-(1H-pyrazol-1-ylmethyl)aniline |
301171-02-8 | 97% | 1g |
$3455 | 2024-06-05 | |
eNovation Chemicals LLC | Y1259927-1g |
N-Phenyl-N-(1H-pyrazol-1-ylmethyl)aniline |
301171-02-8 | 97% | 1g |
$3655 | 2025-03-01 |
N-Phenyl-N-(1H-pyrazol-1-ylmethyl)aniline 関連文献
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
N-Phenyl-N-(1H-pyrazol-1-ylmethyl)anilineに関する追加情報
Comprehensive Overview of N-Phenyl-N-(1H-pyrazol-1-ylmethyl)aniline (CAS No. 301171-02-8)
N-Phenyl-N-(1H-pyrazol-1-ylmethyl)aniline, with the CAS number 301171-02-8, is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry, agrochemicals, and material science. This compound, characterized by its unique pyrazole and aniline moieties, serves as a versatile intermediate in the synthesis of more complex molecules. Researchers and industry professionals are increasingly interested in its potential applications, particularly in the development of novel pharmaceuticals and functional materials.
The structural features of N-Phenyl-N-(1H-pyrazol-1-ylmethyl)aniline make it a valuable building block in organic synthesis. The presence of both phenyl and pyrazole groups allows for diverse chemical modifications, enabling the creation of derivatives with tailored properties. This adaptability is particularly relevant in the context of drug discovery, where the demand for highly selective and efficient compounds is growing. Recent studies have highlighted its role in the design of kinase inhibitors and antimicrobial agents, aligning with the current focus on precision medicine and antibiotic resistance.
In the agrochemical sector, N-Phenyl-N-(1H-pyrazol-1-ylmethyl)aniline has shown promise as a precursor for crop protection agents. With the global emphasis on sustainable agriculture and reduced environmental impact, this compound's potential to contribute to the development of eco-friendly pesticides is a topic of active research. Its ability to interact with specific biological targets while minimizing off-target effects makes it a candidate for next-generation agrochemical formulations.
From a material science perspective, the compound's aromatic and heterocyclic structure lends itself to applications in organic electronics and photovoltaic materials. The rise of flexible electronics and renewable energy solutions has spurred interest in such compounds, which can be used to synthesize conductive polymers and light-emitting diodes (LEDs). This aligns with the broader trend toward green technology and energy efficiency.
The synthesis and characterization of N-Phenyl-N-(1H-pyrazol-1-ylmethyl)aniline involve advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods ensure the compound's purity and structural integrity, which are critical for its intended applications. As the demand for high-purity intermediates increases, so does the need for robust analytical protocols to validate their quality.
In summary, N-Phenyl-N-(1H-pyrazol-1-ylmethyl)aniline (CAS No. 301171-02-8) is a multifaceted compound with broad applicability across several high-growth industries. Its relevance to drug development, sustainable agriculture, and advanced materials underscores its importance in contemporary scientific and industrial research. As innovation continues to drive these fields, the compound's role is likely to expand, offering new opportunities for scientific breakthroughs and technological advancements.
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